![molecular formula C6H11NO2S2 B2976400 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935355-99-9](/img/structure/B2976400.png)

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

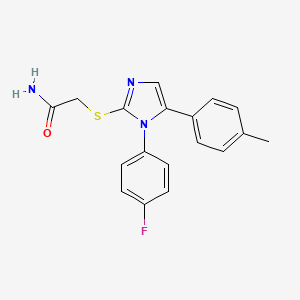

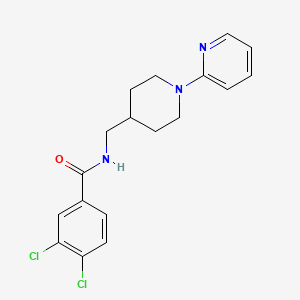

The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common structure in many organic compounds . The “5-(Methylsulfonyl)-2-thia-” part suggests the presence of a sulfur atom and a methylsulfonyl group in the structure.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic compounds have been synthesized using Diels-Alder reactions . This involves a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile .Molecular Structure Analysis

The bicyclo[2.2.1]heptane core suggests a three-ring structure with two carbon atoms shared by all rings . The “5-(Methylsulfonyl)-2-thia-” part indicates substitutions at the 5th and 2nd carbon in the ring .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and solubility would depend on the specific structure and substituents of the compound .科学研究应用

High-Energy Density Compounds (HEDCs)

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: derivatives have been studied for their potential as HEDCs . These compounds are of interest due to their excellent detonation properties, making them suitable for modern military and civil applications . The design of HEDCs aims to achieve a balance between high detonation performance and low impact sensitivity, ensuring safety and effectiveness .

Asymmetric Synthesis

The bicyclo[2.2.1]heptane scaffold, which is part of the structure of this compound, is crucial for asymmetric synthesis. It serves as a chiral auxiliary in various synthetic processes, enabling the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .

Organocatalysis

This compound has been used in organocatalytic reactions, specifically in a formal [4 + 2] cycloaddition reaction. This reaction allows for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. Such methodologies are valuable for creating complex molecules with high precision .

Drug Discovery

The bicyclo[2.2.1]heptane core is a privileged structure found in many bioactive compounds. Derivatives of 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane could be key intermediates in the synthesis of new drug candidates. The versatility of the core structure allows for the exploration of a wide range of pharmacological activities .

Molecular Architecture

In the realm of molecular architecture, the bicyclo[2.2.1]heptane scaffold is used to classify molecules based on the presence of a bridgehead carbon. This classification aids in the development of synthetic approaches for accessing functionalized bicyclo[2.2.1]heptanes, which are significant for the synthesis of biologically relevant molecules .

Transition-Metal Catalysis

Compounds containing the bicyclo[2.2.1]heptane structure, such as 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, can act as effective chiral ligands in transition-metal catalysis. This application is crucial for various chemical transformations that require high selectivity and yield .

作用机制

属性

IUPAC Name |

5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZPANAUHAXMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2CC1CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)